(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
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Description
“(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is a chemical compound with the molecular formula C21H18N2O3S. It is related to the class of compounds known as benzothiazoles, which are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Scientific Research Applications
Synthesis and Chemistry
- Synthesis Techniques : Research has focused on developing efficient synthesis methods for similar compounds. For instance, Kalogirou et al. (2021) reported on cyclization techniques to create benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones, a related compound, demonstrating advanced synthesis methods (Kalogirou, Kourtellaris, & Koutentis, 2021).
- Microwave Promoted Synthesis : Saeed (2009) explored microwave irradiation as a cleaner, more efficient method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally similar to the compound (Saeed, 2009).
Biological Activities
- Antimicrobial Properties : Chawla (2016) found that certain thiazole derivatives, which share structural similarities with the compound , exhibited antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
- Anticancer Potential : The work of Tiwari et al. (2017) showed that compounds with a thiadiazole scaffold and benzamide groups, similar to (E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, exhibited promising anticancer activity against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antioxidant and Antibacterial Activities
- Antioxidant and Antibacterial Properties : Yakan et al. (2020) synthesized novel benzamide compounds, including those with dimethoxy substituents, and found them to possess antioxidant and antibacterial activities (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-16-10-8-13-6-4-5-7-15(13)19(16)27-21(23)22-20(24)14-9-11-17(25-2)18(12-14)26-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYRMWYUODAROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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